Triphenyl[(4-chlorophenyl)imino]phosphorane
Description
Triphenyl[(4-chlorophenyl)imino]phosphorane is a type of phosphorane where the phosphorus atom is connected to an imino group and three phenyl groups . It’s a derivative of imino(triphenyl)phosphorane .
Synthesis Analysis
Imino(triphenyl)phosphorane reacts with nitrile complexes of Pt (IV) to generate hydrolytically sensitive compounds . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known phosphines .Molecular Structure Analysis
The molecular formula of imino(triphenyl)phosphorane is C18H16NP . The molecule contains a total of 38 bonds. There are 22 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, and 3 six-membered rings .Chemical Reactions Analysis
Imino(triphenyl)phosphorane reacts with nitrile complexes of Pt (IV) to generate hydrolytically sensitive compounds . It’s also involved in various reactions as reported in the literature .Physical and Chemical Properties Analysis
The average mass of imino(triphenyl)phosphorane is 277.300 Da and the monoisotopic mass is 277.102051 Da . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Properties
IUPAC Name |
(4-chlorophenyl)imino-triphenyl-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCORUUEGHMUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953607 | |
Record name | [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31641-65-3 | |
Record name | NSC126619 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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